N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine
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Overview
Description
N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is an organic compound characterized by its unique structure, which includes two isopropoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Reaction Scheme:
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to handle large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The isopropoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isopropoxycarbonyl groups can influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(ethoxycarbonyl)-4-methyl-1,3-phenylenediamine
- N,N’-Bis(tert-butoxycarbonyl)-4-methyl-1,3-phenylenediamine
Uniqueness
N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to the presence of isopropoxycarbonyl groups, which provide distinct steric and electronic properties compared to ethoxycarbonyl or tert-butoxycarbonyl groups. These differences can influence the compound’s reactivity, solubility, and overall performance in various applications.
Properties
CAS No. |
42592-07-4 |
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Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)20-14(18)16-12-7-6-11(5)13(8-12)17-15(19)21-10(3)4/h6-10H,1-5H3,(H,16,18)(H,17,19) |
InChI Key |
SRHAONPLNDTLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C |
Origin of Product |
United States |
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